Cy 3 (Non-Sulfonated)
Overview
Description
Cy 3, also known as Cyanine-3, is a synthetic dye belonging to the polymethine group. Cyanine dyes are characterized by their conjugated system between two nitrogen atoms, typically forming part of a nitrogenous heterocyclic system. Cy 3 is widely used in biological labeling due to its fluorescent properties, which make it suitable for various imaging and detection applications .
Mechanism of Action
Target of Action
Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is primarily used in biological labeling, where it binds to these biomolecules and allows for their visualization and quantification .
Mode of Action
The mode of action of Cy 3 (Non-Sulfonated) involves its interaction with proteins and nucleic acids. It binds to these targets through covalent bonding, typically forming part of a nitrogenous heterocyclic system . This interaction results in the emission of fluorescence when the compound is excited by light of a specific wavelength .
Biochemical Pathways
The biochemical pathways affected by Cy 3 (Non-Sulfonated) are primarily those involving the proteins and nucleic acids to which it binds. These can include pathways related to gene expression, protein synthesis, and cellular signaling, among others. The exact pathways affected would depend on the specific proteins or nucleic acids that are labeled with the dye .
Result of Action
The primary result of Cy 3 (Non-Sulfonated)'s action is the emission of fluorescence upon excitation by light of a specific wavelength. This fluorescence can be detected and measured, allowing for the visualization and quantification of the proteins or nucleic acids to which the dye is bound . This can provide valuable information about the presence, location, and quantity of these biomolecules in the biological sample .
Action Environment
The action of Cy 3 (Non-Sulfonated) can be influenced by various environmental factors. For instance, the fluorescence efficiency of Cy 3 is known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity . Moreover, the fluorescence properties of Cy 3 are also affected by the solubility and rotational degrees of freedom . In non-viscous aqueous solutions, Cy 3 has rather low fluorescence efficiency and short excited state lifetimes due to its structural features . Therefore, the environment in which Cy 3 is used can significantly influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Cy 3 (Non-Sulfonated) plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules. It interacts with proteins and nucleic acids through covalent bonding, allowing for visualization and quantification in various assays. The dye’s high extinction coefficient and quantum yield make it an excellent choice for fluorescence-based techniques . Cy 3 (Non-Sulfonated) can be conjugated to antibodies, peptides, and other biomolecules, enabling the study of molecular interactions and cellular processes .
Cellular Effects
Cy 3 (Non-Sulfonated) has significant effects on various types of cells and cellular processes. When used as a fluorescent label, it allows researchers to track the localization and movement of biomolecules within cells. Cy 3 (Non-Sulfonated) can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the dynamics of these processes . Its bright fluorescence and stability make it a valuable tool for studying cellular functions in real-time .
Molecular Mechanism
The mechanism of action of Cy 3 (Non-Sulfonated) involves its ability to bind to biomolecules through covalent interactions. This binding allows for the visualization of proteins and nucleic acids in various assays. Cy 3 (Non-Sulfonated) can also participate in fluorescence resonance energy transfer (FRET) experiments, where it acts as a donor or acceptor molecule, providing information on molecular interactions and distances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cy 3 (Non-Sulfonated) can change over time. The dye is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that Cy 3 (Non-Sulfonated) maintains its fluorescence properties for extended periods, making it suitable for long-term experiments . Researchers should take precautions to minimize degradation and ensure accurate results.
Dosage Effects in Animal Models
The effects of Cy 3 (Non-Sulfonated) can vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At high doses, Cy 3 (Non-Sulfonated) may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Researchers should carefully optimize the dosage to achieve the desired labeling without causing harm to the animals.
Metabolic Pathways
Cy 3 (Non-Sulfonated) is involved in various metabolic pathways, primarily related to its role as a fluorescent label. The dye can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels . Its interactions with biomolecules can provide valuable insights into the regulation of metabolic pathways and the dynamics of cellular metabolism .
Transport and Distribution
Within cells and tissues, Cy 3 (Non-Sulfonated) is transported and distributed through various mechanisms. The dye can interact with transporters and binding proteins, influencing its localization and accumulation . Cy 3 (Non-Sulfonated) is often used to study the distribution of biomolecules within cells, providing insights into cellular compartmentalization and trafficking .
Subcellular Localization
Cy 3 (Non-Sulfonated) exhibits specific subcellular localization patterns, which can affect its activity and function. The dye can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Cy 3 (Non-Sulfonated) is essential for interpreting its effects on cellular processes and ensuring accurate experimental results .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cy 3 is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen-containing heterocycles. The synthesis typically involves the condensation of a quaternary ammonium salt with a reactive methine compound under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of Cy 3 involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the dye. The final product is subjected to rigorous quality control measures to meet the standards required for biological and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cy 3 undergoes various chemical reactions, including:
Oxidation: Cy 3 can be oxidized to form different derivatives, which may alter its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of Cy 3, affecting its absorption and emission spectra.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various Cy 3 derivatives with modified spectral properties, which can be tailored for specific applications in imaging and detection .
Scientific Research Applications
Cy 3 is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Cy 3 is used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Biology: In biological research, Cy 3 is employed for labeling nucleic acids, proteins, and other biomolecules.
Medicine: Cy 3-labeled antibodies and probes are used in diagnostic assays to detect specific biomarkers associated with diseases.
Comparison with Similar Compounds
Cy 3 is part of the cyanine dye family, which includes several other compounds with similar structures and properties. Some of the similar compounds are:
Cy 5: Another cyanine dye with a longer polymethine chain, resulting in different absorption and emission spectra.
Cy 7: A cyanine dye with even longer polymethine chain, used for near-infrared imaging applications.
Alexa Fluor 555: A dye similar to Cy 3 but with enhanced photostability and brightness.
Uniqueness of Cy 3: Cy 3 is unique due to its specific spectral properties, making it suitable for applications requiring excitation and emission in the visible range. Its relatively high fluorescence intensity and stability make it a preferred choice for many biological and chemical assays .
Properties
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOQEZWSNFNUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50N4O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146397-20-8 | |
Record name | Cy 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146397-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.